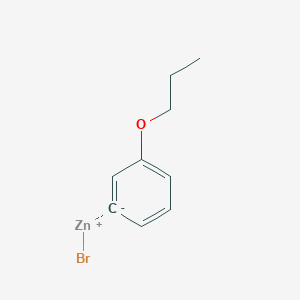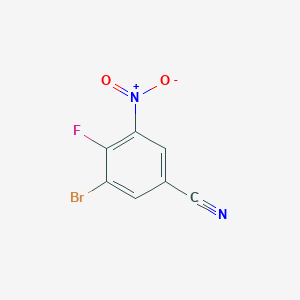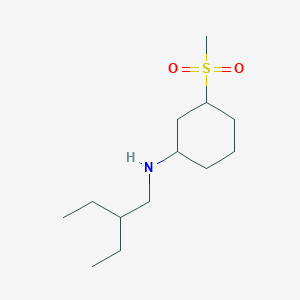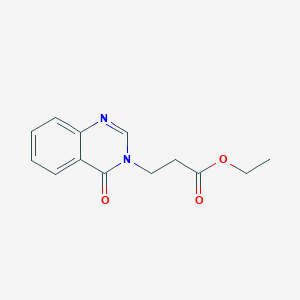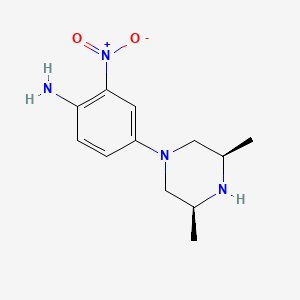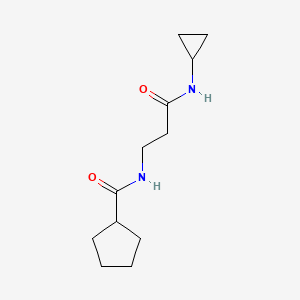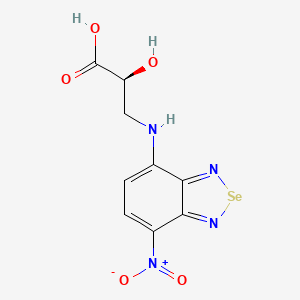
SCOTfluor lactic acid probe 510
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SCOTfluor lactic acid probe 510 is a red fluorescent probe used for imaging lactic acid metabolism in vivo. It is particularly suitable for applications such as flow cytometry and super-resolution microscopy. The compound has excitation and emission maxima at 485 nm and 605 nm, respectively .
准备方法
Synthetic Routes and Reaction Conditions
SCOTfluor lactic acid probe 510 is synthesized through a series of chemical reactions involving the incorporation of a fluorescent moiety into the lactic acid structure. The chemical name of the compound is (2S)-2-Hydroxy-3-[(7-nitro-2,1,3-benzoselenadiazol-4-yl)amino]propanoic acid . The synthesis typically involves the reaction of lactic acid with 7-nitro-2,1,3-benzoselenadiazole under specific conditions to form the desired fluorescent probe.
Industrial Production Methods
化学反应分析
Types of Reactions
SCOTfluor lactic acid probe 510 primarily undergoes substitution reactions, where the fluorescent moiety is introduced into the lactic acid structure. The compound is stable under typical laboratory conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as lactic acid and 7-nitro-2,1,3-benzoselenadiazole. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the formation of the desired product .
Major Products Formed
The major product formed from the synthesis of this compound is the fluorescent probe itself, which is used for imaging lactic acid metabolism in various biological systems .
科学研究应用
SCOTfluor lactic acid probe 510 has a wide range of scientific research applications, including:
作用机制
SCOTfluor lactic acid probe 510 exerts its effects by binding to lactic acid molecules and emitting fluorescence upon excitation. The fluorescent signal can be detected and quantified using techniques such as flow cytometry and microscopy. The molecular targets of the probe are the lactic acid molecules, and the pathways involved include the metabolic pathways of lactic acid in biological systems .
相似化合物的比较
Similar Compounds
SCOTfluor 510, fluoro: A precursor that, upon reaction with amine groups, can be used for the synthesis of various fluorescent probes, including those for lactic acid.
Uniqueness
This compound is unique due to its specific excitation and emission maxima, making it particularly suitable for imaging lactic acid metabolism in vivo. Its ability to be used in flow cytometry and super-resolution microscopy further enhances its utility in scientific research .
属性
分子式 |
C9H8N4O5Se |
|---|---|
分子量 |
331.15 g/mol |
IUPAC 名称 |
(2S)-2-hydroxy-3-[(4-nitro-2,1,3-benzoselenadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H8N4O5Se/c14-6(9(15)16)3-10-4-1-2-5(13(17)18)8-7(4)11-19-12-8/h1-2,6,10,14H,3H2,(H,15,16)/t6-/m0/s1 |
InChI 键 |
HQRYGRFCRSBEJR-LURJTMIESA-N |
手性 SMILES |
C1=C(C2=N[Se]N=C2C(=C1)[N+](=O)[O-])NC[C@@H](C(=O)O)O |
规范 SMILES |
C1=C(C2=N[Se]N=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
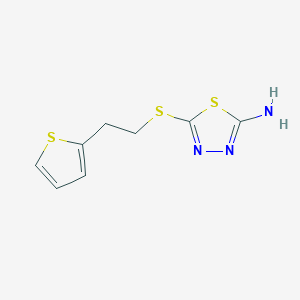
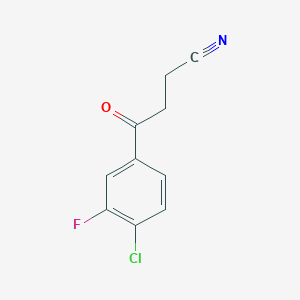
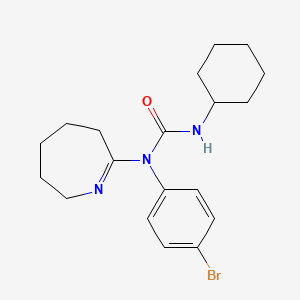
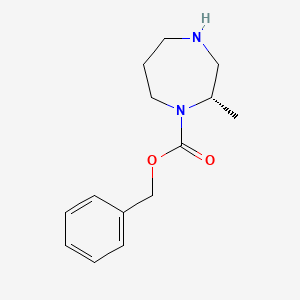
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
